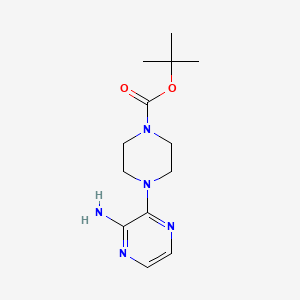
Tert-Butyl-4-(3-Aminopyrazin-2-yl)piperazin-1-carboxylat
Übersicht
Beschreibung
2-Amino-3-(4-boc-piperazin-1-yl)pyrazine
Wissenschaftliche Forschungsanwendungen
Materialwissenschaft und supramolekulare Chemie
Neben biologischen Anwendungen untersuchen Forscher die supramolekularen Wechselwirkungen der Verbindung. Die tert-Butylgruppe und der Pyrazinring können an Host-Gast-Chemie, Kristalltechnik oder Selbstorganisation beteiligt sein. Durch die Einarbeitung in funktionelle Materialien erforschen sie ihr Potenzial in Sensoren, Katalysatoren oder der molekularen Erkennung.
Wirkmechanismus
Target of Action
Similar compounds have been known to exhibit antibacterial activities against both gram-positive and gram-negative strains .
Biochemical Pathways
Similar compounds have been known to interfere with bacterial cell wall synthesis or protein production .
Result of Action
Biologische Aktivität
Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate (CAS: 1208542-95-3) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and data tables.
- IUPAC Name : tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate
- Molecular Formula : C13H21N5O2
- Molecular Weight : 279.34 g/mol
- Purity : 98% .
Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate exhibits its biological effects primarily through the inhibition of Class I phosphoinositide 3-kinase (PI3K) enzymes. These enzymes play a crucial role in various cellular processes, including growth, proliferation, and survival. The compound's structure allows it to interact with specific isoforms of PI3K, particularly the PI3K-alpha and -beta isoforms, which are often implicated in tumorigenesis .
Antitumor Activity
Research has indicated that derivatives of aminopyrazine, including tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate, possess significant anti-tumor properties. These compounds have been shown to inhibit uncontrolled cellular proliferation associated with various malignancies .
Table 1: Summary of Antitumor Activity
Solubility and Pharmacokinetics
The solubility and pharmacokinetic profiles of this compound are critical for its efficacy as a therapeutic agent. Studies have shown that modifications to the piperazine ring can enhance solubility while maintaining or improving biological activity against target pathogens like Trypanosoma brucei .
Table 2: Solubility and Potency Data
| Compound Modification | Aqueous Solubility (μg/mL) | Potency (IC50 μM) | Reference |
|---|---|---|---|
| Original Compound | 100 | 0.5 | |
| Methylated Derivative | 250 | 0.25 | |
| Demethylated Derivative | 80 | 1.5 |
Study on Anti-Trypanosomal Activity
In a study examining the anti-trypanosomal activity of various piperazine derivatives, tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate was evaluated alongside several analogs. The results indicated that while some modifications improved solubility significantly, they often resulted in decreased potency against T. brucei. The original compound maintained a balance between solubility and potency, making it a promising candidate for further development .
Clinical Implications
The potential for this compound in treating cancers related to PI3K signaling pathways has been highlighted in several preclinical studies. Its ability to inhibit key pathways involved in tumor growth suggests that it could serve as an effective therapeutic agent in oncology .
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVMFRXXKIFECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671892 | |
| Record name | tert-Butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208542-95-3 | |
| Record name | tert-Butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















